2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride
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Description
2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN2O2S and its molecular weight is 384.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesized compounds, including those structurally related to the specified chemical, have shown potent antimicrobial activities. For example, compound K2 demonstrated significant inhibitory activity against the gram-negative bacterial strain P. aeruginosa, surpassing the standard drug chloramphenicol in effectiveness (Mishra & Chundawat, 2019).
Synthesis and Derivative Studies
- Studies have focused on the synthesis of various derivatives of the compound and related structures, often employing different catalytic methods. These derivatives are typically explored for their potential in pharmaceutical applications (Shakhmaev, Sunagatullina & Zorin, 2016).
Cytotoxic Studies and Docking Studies
- The synthesized compounds, structurally related to the chemical , have undergone cytotoxicity evaluations, providing insights into their potential therapeutic applications. Docking studies are also conducted to understand their interaction with biological molecules (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).
Antipsychotic Activity
- Certain derivatives have been evaluated for their potential antipsychotic activity, with some showing promising profiles in behavioral models. These studies also include computational analyses like QSAR for a deeper understanding of their properties (Bhosale, Kanhed, Dash, Suryawanshi & Mahadik, 2014).
Antagonist Activity
- Synthesis of specific derivatives has revealed potent 5-HT2 antagonist activity, indicating their potential use in treating conditions related to serotonin receptors (Watanabe, Yoshiwara & Kanao, 1993).
Crystal Structure Analysis
- The crystal structure of related compounds has been determined, contributing to the understanding of their chemical properties and potential applications in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara & Sadashiva, 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXKYMQSCVPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.